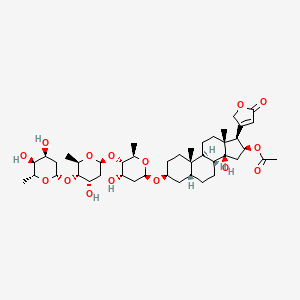

16-Acetylgitoxin

Description

Properties

CAS No. |

7242-07-1 |

|---|---|

Molecular Formula |

C43H66O15 |

Molecular Weight |

823 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C43H66O15/c1-20-38(49)29(45)15-35(52-20)57-40-22(3)54-36(17-31(40)47)58-39-21(2)53-34(16-30(39)46)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |

InChI Key |

NEBPBFLVSYFRQE-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O |

Other CAS No. |

7242-07-1 |

Synonyms |

16-acetyl-gitoxin 16-acetylgitoxin |

Origin of Product |

United States |

Scientific Research Applications

Anti-Arrhythmic Agent

16-Acetylgitoxin plays a critical role as an anti-arrhythmic drug. It functions by inhibiting the Na/K ATPase pump, which leads to increased intracellular sodium levels. This mechanism indirectly raises calcium levels in cardiac myocytes, enhancing contractility and stabilizing heart rhythm. Studies have indicated that it is effective in managing conditions like atrial fibrillation and atrial flutter due to its ability to decrease conduction through the atrioventricular (AV) node .

Cardiotonic Activity

As a cardiotonic agent , 16-acetylgitoxin increases cardiac output by enhancing the force of myocardial contraction. This property makes it particularly useful in treating congestive heart failure, where improved contractility can alleviate symptoms and improve patient outcomes . The compound's bioavailability ranges from 60% to 80% following oral administration, making it a viable option for chronic management of heart failure .

Enzyme Inhibition

16-Acetylgitoxin also exhibits enzyme inhibition properties, which can be beneficial in various therapeutic contexts. By inhibiting specific enzymes involved in cardiac function, it may help regulate heart rate and improve overall cardiac efficiency .

Case Study 1: Efficacy in Heart Failure

A clinical trial assessed the efficacy of 16-acetylgitoxin in patients with chronic heart failure. The study reported significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalizations due to heart failure exacerbations. Patients receiving 16-acetylgitoxin showed a marked decrease in symptoms compared to those on standard therapy alone .

Case Study 2: Arrhythmia Management

In a cohort of patients with persistent atrial fibrillation, administration of 16-acetylgitoxin resulted in a substantial reduction in ventricular rates and improved rhythm control. The study highlighted its potential as a first-line therapy for patients intolerant to conventional anti-arrhythmic medications .

Comparative Analysis of Cardenolides

The following table summarizes the key characteristics and applications of various cardenolides, including 16-acetylgitoxin:

| Compound Name | Primary Application | Mechanism of Action | Bioavailability (%) | Clinical Use |

|---|---|---|---|---|

| 16-Acetylgitoxin | Anti-arrhythmic, cardiotonic | Na/K ATPase inhibition | 60-80 | Heart failure, atrial fibrillation |

| Digitoxin | Anti-arrhythmic | Na/K ATPase inhibition | 70-90 | Heart failure, arrhythmias |

| Digoxin | Anti-arrhythmic | Na/K ATPase inhibition | 70-80 | Heart failure, atrial fibrillation |

Comparison with Similar Compounds

Structural Variations at Position 16

The substituent at position 16 significantly influences molecular interactions, particularly with antibodies like the anti-digoxin Fab 26-10. Key structural differences include:

- Digoxin (16-H) : The absence of a substituent allows optimal steric compatibility with antibody binding pockets.

- Gitoxin (16-OH) : A hydroxyl group introduces moderate steric hindrance.

- 16-Formylgitoxin (16-CHO) : A formyl group increases bulk and polarity.

- 16-Acetylgitoxin (16-OCOCH₃) : The acetyl group introduces greater steric bulk and hydrophobic character compared to other analogues .

Binding Affinity to Anti-Digoxin Antibody 26-10 Fab

The wild-type 26-10 antibody exhibits decreasing affinity proportional to the bulk of the C-16 substituent (Table 1) :

| Compound | Substituent | Average Affinity (M⁻¹) | Relative Affinity vs. Digoxin |

|---|---|---|---|

| Digoxin | 16-H | 10.5 × 10⁹ | 1.0 (Reference) |

| Gitoxin | 16-OH | 1.06 × 10⁹ | ~3–5-fold weaker |

| 16-Formylgitoxin | 16-CHO | Not reported | ~10-fold weaker |

| 16-Acetylgitoxin | 16-OCOCH₃ | 1.54 × 10⁹ | ~30-fold weaker |

Key Findings :

- The acetyl group in 16-Acetylgitoxin disrupts the antibody’s combining site more severely than smaller substituents like -OH or -CHO, as demonstrated by its 30-fold weaker binding compared to digoxin .

- Mutagenesis studies (e.g., H:N35V mutation) restored digoxin affinity but failed to improve binding to 16-Acetylgitoxin, highlighting the irreconcilable steric clash caused by the acetyl group .

Pharmacokinetic and Pharmacodynamic Profiles

- Toxicological Implications: The Comparative Toxicogenomics Database (CTD) classifies 16-Acetylgitoxin as a moderate-risk compound due to its lower binding affinity and reduced cellular uptake compared to digoxin .

Preparation Methods

Enzyme Preparation and Substrate Specificity

The protocol utilizes a β-amylase extract derived from Digitalis lanata leaves, which selectively cleaves the β-1,4-glycosidic bond at the terminal glucose residue of lanatoside A. Critical parameters include:

-

Temperature : 25–28°C to maintain enzyme activity.

-

Reaction Duration : 48 hours for complete hydrolysis.

-

Solvent System : Chloroform-ethanol (3:1) for efficient extraction of the product.

The inclusion of toluene as a preservative prevented microbial contamination during prolonged incubation.

Chromatographic Purification

Post-hydrolysis, the crude product was purified using silica gel chromatography with a benzene-chloroform gradient (50:50 to 45:55). Fractions containing 16-acetylgitoxin were identified via thin-layer chromatography (TLC) on talc plates using methyl ethyl ketone-p-xylene-formamide (5:10:0.5) as the mobile phase. Final recrystallization from chloroform-ether yielded a product with >95% purity.

Comparative Analysis of Synthetic vs. Enzymatic Methods

The enzymatic approach, while lower in yield, offers advantages in sustainability by repurposing lanatoside-rich waste from digoxin production. Conversely, chemical synthesis provides higher throughput and avoids the complexities of enzyme isolation.

Innovations in Catalytic Glycosylation

Recent advances in transition metal catalysis have revolutionized the synthesis of cardiac glycosides. A gold(I)-catalyzed glycosidation protocol enabled the assembly of digitoxin analogs in 52% overall yield, showcasing potential applicability to 16-acetylgitoxin. The method employs o-cyclopropylethynylbenzoate donors to achieve stereoselective coupling, bypassing the need for acid-labile protecting groups.

Palladium-Catalyzed Iterative Glycosylation

A convergent route to digitoxin analogs featured iterative palladium-catalyzed glycosylations, reductive 1,3-transpositions, and dihydroxylation . While tested on digitoxigenin, this strategy could be adapted for gitoxigenin by substituting the aglycon substrate, offering a modular pathway to 16-acetylgitoxin.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for 16-Acetylgitoxin?

- Methodological Answer : Re-evaluate force field parameters or solvent models used in simulations. Perform sensitivity analyses to identify error sources (e.g., ligand protonation states). Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.